

Synonyms for 2,5-Dimethyl-2,4-hexadiene like Biisobutenyl

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Compound of Interest

Compound Name: 2,5-Dimethyl-2,4-hexadiene

Cat. No.: B125384

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An In-depth Technical Guide to **2,5-Dimethyl-2,4-hexadiene** and Its Synonyms

This guide provides a comprehensive overview of **2,5-Dimethyl-2,4-hexadiene**, a versatile nucleophilic alkene utilized in various chemical syntheses.^[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical and physical properties, and experimental applications.

Nomenclature and Synonyms

2,5-Dimethyl-2,4-hexadiene is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing. The compound's IUPAC name is 2,5-dimethylhexa-2,4-diene.^{[2][3][4][5][6][7][8][9]}

A summary of its common synonyms and identifiers is presented below:

Synonym	Identifier Type
Biisobutenyl	Common Name[1][3][4][6][10]
Biisocrotyl	Common Name[1][2][3][4][5][6][10]
Diisocrotyl	Common Name[2][3][4][6][10][11]
1,1,4,4-Tetramethylbuta-1,3-diene	Systematic Name[1]
2,5-dimethylhexa-2,4-diene	IUPAC Name[2][3][4][5][6][7][8][9]
2,4-Hexadiene, 2,5-dimethyl-	Index Name[2][3][4][7][8]
764-13-6	CAS Registry Number[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
NSC 10812	Registry Number[3][4]

Physicochemical Properties

A compilation of the key physical and chemical properties of **2,5-Dimethyl-2,4-hexadiene** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C8H14[1][3][5][6][10][12][13]
Molecular Weight	110.20 g/mol [1][3][5][10][12]
Appearance	Colorless to light yellow clear liquid[6][11]
Density	0.773 g/cm ³ [13]
Boiling Point	132-134 °C at 760 mmHg[13]
Melting Point	12-14 °C[13]
Flash Point	29 °C (85 °F)[2][13]
Refractive Index	1.47500 to 1.47900 @ 20°C[2]
Water Solubility	32 mg/L[7]
LogP (Octanol/Water Partition Coefficient)	3.50[3]
Vapor Pressure	9.9 mmHg at 25°C[8]
Vapor Density	3.8 (air = 1)[8]

Experimental Protocols

2,5-Dimethyl-2,4-hexadiene is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and pyrethroids.[6][13] Its reactivity as an electron-rich alkene allows it to participate in diverse reactions such as cyclopropanation, addition reactions, and photodechlorination.[12][15]

Analysis by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

A reported method for the analysis of **2,5-Dimethyl-2,4-hexadiene** utilizes reverse phase HPLC.[3] This technique is suitable for purity assessment and can be adapted for preparative separation of impurities.[3]

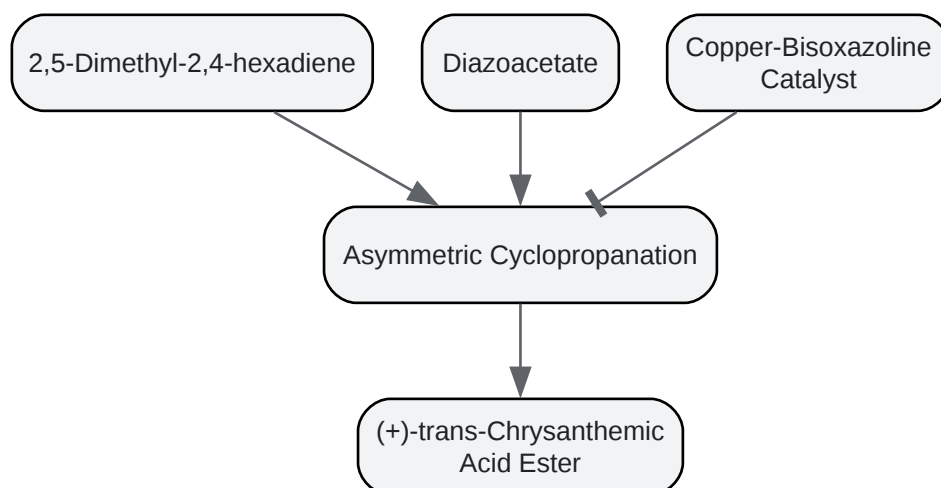
- Column: Newcrom R1 HPLC column[3]

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]
- Detector: UV or MS[3]
- Application: This method is scalable for preparative separations and suitable for pharmacokinetic studies.[3]

Synthetic Applications and Pathways

One of the notable applications of **2,5-Dimethyl-2,4-hexadiene** is its use as a precursor in the synthesis of chrysanthemic acid esters, which are components of synthetic pyrethroid insecticides.[12] The asymmetric cyclopropanation of **2,5-Dimethyl-2,4-hexadiene** is a key step in this process.[12][15]

The following diagram illustrates a generalized workflow for a synthetic application involving **2,5-Dimethyl-2,4-hexadiene**.



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Caption: Synthetic route to a chrysanthemic acid ester.

This technical guide provides foundational information for professionals working with **2,5-Dimethyl-2,4-hexadiene**. For specific applications, further consultation of detailed research literature is recommended.

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